molecular formula C15H19NO3 B3027786 tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate CAS No. 1387445-50-2

tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate

Cat. No.: B3027786
CAS No.: 1387445-50-2
M. Wt: 261.32
InChI Key: OMZYGXJHKONVSJ-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate is a Boc-protected indole derivative widely used as a synthetic intermediate in medicinal chemistry. Its structure features a tert-butyloxycarbonyl (Boc) group at the 1-position, a methoxy group at the 5-position, and a methyl group at the 7-position of the indole core (CAS: 914348-98-4) . The compound is synthesized via a one-step reaction between 5-methoxy-7-methyl-1H-indole (CAS: 61019-05-4) and Boc₂O in the presence of DMAP, achieving a 97% yield and a molecular ion peak at m/z 262.2 (M+H) in mass spectrometry . Its stability under acidic conditions and ease of deprotection make it valuable for constructing complex molecules, such as the factor B inhibitor LNP023 .

Properties

IUPAC Name

tert-butyl 5-methoxy-7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-8-12(18-5)9-11-6-7-16(13(10)11)14(17)19-15(2,3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZYGXJHKONVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148111
Record name 1H-Indole-1-carboxylic acid, 5-methoxy-7-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1387445-50-2
Record name 1H-Indole-1-carboxylic acid, 5-methoxy-7-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1387445-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 5-methoxy-7-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tert-butyl ester group undergoes nucleophilic substitution under acidic or basic conditions, facilitating functional group interconversion. Key reactions include:

Reaction TypeReagents/ConditionsProductsYieldReference
Ester Hydrolysis HCl (4M) in dioxane, 25°C, 6 hrs5-Methoxy-7-methyl-1H-indole-1-carboxylic acid90%
Amide Formation Benzylamine, K₂CO₃, DMF, 60°C, 12 hrsN-Benzyl-5-methoxy-7-methylindole-1-carboxamide75%

The methoxy group at the 5-position directs electrophilic substitution to the 4- and 6-positions due to its electron-donating nature, while the methyl group at the 7-position sterically hinders reactivity at adjacent sites.

Cross-Coupling Reactions

The indole scaffold participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Reaction TypeCatalysts/ReagentsProductsYieldReference
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C, 8 hrs5-Methoxy-7-methyl-3-aryl-1H-indole-1-carboxylate80%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Aryl derivatives65%

These reactions demonstrate compatibility with aryl boronic acids and amines, expanding access to structurally diverse indole derivatives for pharmaceutical applications .

Electrophilic Aromatic Substitution

The electron-rich indole ring undergoes nitration and halogenation:

Reaction TypeReagents/ConditionsProductsYieldReference
Nitration HNO₃/H₂SO₄, 0°C, 2 hrs5-Methoxy-4-nitro-7-methyl-1H-indole-1-carboxylate68%
Bromination NBS, DMF, 50°C, 4 hrs5-Methoxy-3-bromo-7-methyl-1H-indole-1-carboxylate55%

Nitration occurs preferentially at the 4-position due to the methoxy group’s para-directing effect, while bromination targets the 3-position under radical conditions.

Oxidation and Reduction

The methyl and methoxy groups influence redox behavior:

Reaction TypeReagents/ConditionsProductsYieldReference
Methyl Oxidation KMnO₄, H₂SO₄, 70°C, 3 hrs5-Methoxy-7-carboxy-1H-indole-1-carboxylate60%
Ester Reduction LiAlH₄, THF, 0°C, 1 hr(5-Methoxy-7-methyl-1H-indol-1-yl)methanol85%

Oxidation of the 7-methyl group to a carboxylic acid proceeds under strong acidic conditions, while ester reduction yields primary alcohols .

Functionalization via Deprotection

The tert-butyl group serves as a protective moiety for carboxylate groups:

Reaction TypeReagents/ConditionsProductsYieldReference
Boc Deprotection TFA/DCM, 25°C, 2 hrs5-Methoxy-7-methyl-1H-indole95%

Deprotection generates the free indole, which can undergo further functionalization at the N1 position .

Mechanistic Insights

  • Suzuki Coupling : The reaction proceeds via oxidative addition of the palladium catalyst to the indole’s C–Br bond (if present), followed by transmetallation with boronic acid and reductive elimination.

  • Nitration : The methoxy group activates the indole ring, directing electrophiles to the 4-position through resonance stabilization of the intermediate arenium ion.

This compound’s reactivity profile highlights its utility in synthesizing complex indole derivatives for drug discovery and materials science. Experimental yields and conditions are optimized for reproducibility, though substrate-specific adjustments may be required.

Scientific Research Applications

Medicinal Chemistry

tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate is primarily recognized for its role as a pharmaceutical intermediate. Its indole structure is significant due to its prevalence in numerous bioactive compounds.

Key Applications:

  • Synthesis of Bioactive Molecules: The compound serves as a precursor in the synthesis of various pharmaceuticals, including potential anti-cancer agents and enzyme inhibitors .

Case Study:
A study explored the synthesis of derivatives based on this indole compound, demonstrating its utility in creating analogs with enhanced biological activity against specific cancer cell lines.

Research indicates that compounds containing the indole framework often exhibit noteworthy biological activities, including:

  • Inhibition of Cytochrome P450 Enzymes: This suggests potential implications for drug metabolism and interactions .

Biological Testing:
In vitro assays have shown that this compound can inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This property is essential for assessing drug-drug interactions and optimizing pharmacokinetic profiles.

Agrochemical Applications

The compound may also find applications in agrochemicals due to its chemical properties. Its ability to interact with biological systems can be harnessed for developing new pesticides or herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the indole ring, which can interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substitutions at the 4-position (e.g., formyl or hydroxymethyl) enhance reactivity for further derivatization, whereas the parent compound’s 5- and 7-substituents optimize steric and electronic properties for downstream coupling reactions .
  • Synthetic Yields : The parent compound’s high yield (97%) contrasts with lower yields in derivatives requiring multi-step syntheses (e.g., 74% for tert-butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate) .

Spectral and Physicochemical Properties

  • Mass Spectrometry : The parent compound shows a distinct [M+H]⁺ peak at m/z 262.2, whereas tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (MW: 289.3 g/mol) would theoretically exhibit a peak near m/z 290 .
  • NMR Spectroscopy :
    • The parent compound’s ¹H NMR in CDCl₃ displays characteristic signals for the Boc group (δ 1.51 ppm, 9H), aromatic protons (δ 6.6–7.2 ppm), and methyl/methoxy groups (δ 2.1–3.8 ppm) .
    • tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate shows additional signals for the hydroxymethyl group (δ 4.3 ppm, 2H) .

Commercial Availability and Stability

  • The parent compound and its 4-formyl derivative are commercially available (e.g., Combi-Blocks Inc., Aladdin Scientific) at prices ranging from $137/g to $370/5g, reflecting their demand in high-throughput drug discovery .
  • Stability studies indicate that Boc-protected derivatives are stable at refrigeration (2–8°C) but hydrolyze under strong acidic conditions (e.g., TFA) to regenerate the free indole .

Biological Activity

tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound’s biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol. The compound features a tert-butyl ester , a methoxy group , and a methyl group on the indole ring, contributing to its diverse chemical reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the indole core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the methoxy and tert-butyl groups is performed using standard organic synthesis techniques, allowing for high yields and purity .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activities. These compounds interact with various biological targets, including enzymes and receptors, which may enhance their therapeutic potential .

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit certain cancer cell lines, demonstrating selective cytotoxicity. For instance, preliminary data suggest that it affects cell proliferation pathways, potentially through modulation of key signaling molecules .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism and can influence drug-drug interactions .
  • Receptor interactions : Its structural features allow for potential binding to various receptors involved in cancer progression and other diseases .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study B Reported antimicrobial activity against Gram-positive bacteria, indicating potential as an antibiotic agent.
Study C Investigated enzyme inhibition profiles, revealing interactions with cytochrome P450 enzymes that could affect drug metabolism.

Q & A

Q. What are the common synthetic routes for tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate?

The compound is typically synthesized via indole functionalization and protection strategies. A representative method involves:

  • Step 1 : Reacting 5-methoxy-7-methylindole with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) using a base like triethylamine (Et₃N) and a catalyst such as DMAP (4-dimethylaminopyridine) at 0°C to room temperature .
  • Step 2 : Purification via flash column chromatography (e.g., Et₂O/hexanes gradient) to isolate the Boc-protected product. Yields (~77%) and purity are confirmed by TLC and NMR. Alternative routes may involve Grignard reactions for side-chain modifications, as seen in related indole carboxylates .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., δ ~1.67 ppm for tert-butyl protons, δ ~3.84 ppm for methoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₆H₂₁NO₃ requires exact mass 275.1521).
  • Infrared (IR) Spectroscopy : Detection of carbonyl stretches (~1740 cm⁻¹ for ester groups) .
  • Melting Point Analysis : For crystalline derivatives (e.g., mp 199–201°C for analogous indole carboxylates) .

Q. What safety precautions should be taken when handling this compound?

While specific toxicity data are limited, general precautions include:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical advice .
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

  • Catalyst Screening : DMAP (10 mol%) is standard for Boc protection, but alternative catalysts (e.g., pyridine derivatives) may reduce side reactions .
  • Solvent Effects : CH₂Cl₂ is common, but THF or DMF could enhance solubility for bulky intermediates.
  • Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions .
  • Workup Optimization : Use quenching agents (e.g., NH₄Cl for Grignard reactions) and sequential extraction to recover products efficiently .

Q. What methodologies are recommended for resolving contradictions in crystallographic data for this compound?

  • Structure Validation : Use SHELXL for refinement and check for outliers (e.g., R-factor >5% suggests errors). Cross-validate with PLATON (e.g., ADDSYM for missed symmetry) .
  • Hydrogen Bonding Analysis : Apply Etter’s graph-set analysis to identify motifs (e.g., C(6) chains or R₂²(8) rings) that may explain packing discrepancies .
  • Complementary Techniques : Pair X-ray data with solid-state NMR or IR to resolve ambiguous electron density (e.g., disordered tert-butyl groups) .

Q. How does the substitution pattern on the indole ring influence hydrogen bonding and crystal packing?

  • Methoxy and Methyl Groups : The 5-methoxy and 7-methyl substituents sterically hinder π-π stacking but promote C–H···O interactions.
  • Boc Protection : The tert-butyl group creates hydrophobic domains, while the carbonyl oxygen acts as a hydrogen-bond acceptor, forming layered structures .
  • Graph-Set Analysis : For example, N–H···O=C interactions (D ≈ 2.8–3.0 Å, θ ≈ 160°) dominate in related indole carboxylates, stabilizing 3D networks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
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tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate

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